1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
Description
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid (hereafter referred to as Boc-3-F-Cyclopentane) is a fluorinated cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. This compound is structurally significant in medicinal chemistry, serving as a chiral building block for peptide synthesis or as an intermediate in drug discovery, particularly for protease inhibitors or receptor-targeted therapeutics .
Properties
Molecular Formula |
C11H18FNO4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-7(12)6-11/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
ZUOITODXZJNYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis typically involves multi-step sequences starting from appropriately functionalized cyclopentane derivatives. Key steps include:
- Introduction of the fluorine atom via nucleophilic substitution or fluorination reactions.
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions.
- Installation or retention of the carboxylic acid functionality.
- Purification and characterization of intermediates and final products.
Synthesis Strategy and Key Steps
A representative synthetic route, adapted from recent literature focusing on fluorinated cyclopentane amino acids, proceeds as follows:
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of racemic triflate intermediate from cyclopentane precursor | Treatment with triflic anhydride in dichloromethane | Intermediate highly unstable, used immediately |
| 2 | Nucleophilic fluorination of triflate to introduce fluorine at C-3 | Cesium fluoride (CsF) in tert-butanol (tBuOH) | 38% yield over two steps; avoids elimination side-products |
| 3 | Deprotection of Boc and ester groups | Concentrated hydrochloric acid (HCl) | 93% yield; yields target amino acid |
| 4 | Purification | Ion-retardation resin, alumina cartridge, reverse phase cartridge | Radiochemical purity >99% in radiolabeled versions |
This method highlights the critical use of CsF in tBuOH for efficient fluorination, which avoids elimination byproducts common in other fluorination attempts.
Detailed Reaction Sequence
- Starting Material: Racemic triflate intermediate (compound 3) derived from a hydroxycyclopentane derivative (compound 2) obtained by SN2 inversion hydrolysis of a precursor triflate (compound 1).
- Fluorination: Treatment of triflate 3 with CsF in tert-butanol leads to substitution of the triflate group by fluorine, forming racemic trans-3-fluoro substituted cyclopentane (compound 4).
- Deprotection: Acidic hydrolysis with concentrated HCl removes the Boc protecting group and ester functionalities to yield the free amino acid 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid (compound 5).
- Purification: The product is purified by sequential passage through ion-retardation resin and alumina cartridges, followed by reverse phase chromatography to achieve high purity suitable for biological applications.
Radiolabeling Variant
For PET imaging applications, the fluorine atom can be introduced as radioactive fluorine-18 ([18F]) via nucleophilic substitution using [18F]CsF under similar conditions. This radiosynthesis typically involves a one-pot, two-step reaction:
- Nucleophilic fluorination of triflate precursor with [18F]CsF in butanol/acetonitrile mixture with Kryptofix 222.
- Acidic deprotection with 6 M HCl.
The radiolabeled compound is isolated with >99% radiochemical purity and a decay-corrected radiochemical yield of approximately 1.3% after 83 minutes from end of bombardment.
Analytical Data and Characterization
Structural Confirmation
- X-ray Crystallography: Used to determine the relative stereochemistry of the fluorinated cyclopentane amino acid, confirming the trans configuration of substituents on the cyclopentane ring.
- NMR Spectroscopy: Fluorine-19 NMR and proton NMR provide detailed information on the chemical environment and confirm substitution patterns.
- Mass Spectrometry: Confirms molecular weight and purity.
- Radiochemical Purity: For radiolabeled compounds, high-performance liquid chromatography (HPLC) with radiometric detection ensures >99% purity.
Yield and Purity Summary Table
| Step | Compound | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fluorohydrin formation (2) | Racemic fluorohydrin | ~Quantitative | Not specified | SN2 inversion hydrolysis step |
| Triflate formation (3) | Triflate intermediate | Not isolated | Unstable | Used directly in next step |
| Fluorination (4) | Racemic trans-difluoride | 38% (over 2 steps) | Not specified | CsF in tBuOH |
| Deprotection (5) | Target amino acid | 93% | >99% (radiolabeled) | Acidic hydrolysis |
- PubChem Compound Summary for CID 155893542, 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid, accessed 2025.
- McConathy et al., "4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents," PMC, 2021.
- McConathy et al., "Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents," ACS Pharmacology & Translational Science, 2021.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The fluorine atom can participate in various substitution reactions, while the carboxylic acid group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific application and reactions being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Boc-3-F-Cyclopentane with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects
- Fluorine vs. Trifluoromethyl : The 3-F substituent in Boc-3-F-Cyclopentane provides moderate electronegativity and steric effects, enhancing metabolic resistance without excessive bulk. In contrast, the 3-CF₃ analog () offers stronger electron-withdrawing effects and greater lipophilicity, which may improve membrane permeability but reduce solubility.
- Selenium vs. Hydrogen : The phenylselanyl group in introduces heavy atom effects, useful in crystallography or mechanistic studies, but increases synthetic complexity compared to Boc-3-F-Cyclopentane .
Synthetic Routes
- Boc-3-F-Cyclopentane is synthesized via fluorination of a Boc-protected cyclopentane precursor , whereas analogs like the tetrahydrofuran-3-yl derivative require hydrogenation of cyclopentene intermediates (e.g., PtO₂-catalyzed hydrogenation in ).
- Radiolabeled analogs (e.g., ACBC in ) employ specialized techniques like the Bücherer-Strecker method for isotope incorporation, highlighting the versatility of cyclopentane/cyclobutane scaffolds.
Biological and Industrial Applications
- Boc-3-F-Cyclopentane is primarily a pharmaceutical intermediate, while fluorinated analogs like and are optimized for enzyme inhibition or receptor binding.
- Cyclopropane and cyclobutane derivatives () demonstrate the importance of ring size: cyclopropanes enhance rigidity for peptide mimics, while cyclobutanes balance stability and conformational flexibility.
Table 2: Physicochemical Properties
Research Findings and Trends
- Fluorine in Drug Design : Fluorination at the 3-position (as in Boc-3-F-Cyclopentane ) is increasingly favored over bulkier groups like CF₃ for balancing solubility and target engagement .
- Radiolabeled Analogs : While ACBC () excels in tumor imaging, fluorinated cyclopentanes could be explored for ¹⁸F-labeled PET tracers, leveraging fluorine’s favorable nuclear properties.
- Patent Activity : European patents () emphasize cyclopentane derivatives as intermediates for kinase inhibitors and antiviral agents, underscoring their industrial relevance.
Biological Activity
1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid (often referred to as FACBC) is a compound of significant interest in medicinal chemistry and radiopharmaceutical development. Its derivatives, particularly those labeled with fluorine-18, have been utilized as radiotracers in positron emission tomography (PET) imaging, especially in oncology for visualizing tumors.
Structure and Composition
- IUPAC Name : 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid
- Molecular Formula : C12H20FNO4
- Molecular Weight : 261.3 g/mol
- CAS Number : 1809094-98-1
Physical Properties
| Property | Value |
|---|---|
| Purity | 97% |
| Appearance | White solid |
| Solubility | Soluble in water and organic solvents |
FACBC acts primarily through amino acid transport systems, particularly system L and system ASC. These transport mechanisms are crucial for the uptake of amino acids in tumor cells, which often exhibit increased metabolic activity compared to normal tissues. The compound's fluorinated derivatives have shown enhanced uptake in various cancer cell lines, making them suitable for imaging applications.
Case Studies and Research Findings
-
Prostate Cancer Imaging
- A study involving the use of anti-[F-18]FACBC demonstrated its effectiveness in guiding radiation therapy planning for prostate cancer patients. The integration of FACBC imaging allowed for better delineation of tumor boundaries, leading to improved treatment outcomes by optimizing radiation dose distribution ( ).
-
Biodistribution Studies
- In preclinical models using 9L gliosarcoma rat models, FACBC derivatives exhibited favorable biodistribution profiles with significant tumor-to-background ratios, facilitating effective imaging of brain tumors ( ). These studies highlighted the potential of FACBC as a PET imaging agent for recurrent prostate cancer and primary glioma.
- Transport Mechanisms
Comparative Efficacy
The efficacy of FACBC compared to other radiotracers such as [F-18]FDG (fluorodeoxyglucose) has been evaluated in multiple studies. FACBC has shown superior specificity for certain tumor types due to its preferential uptake by amino acid transport mechanisms, which are often overexpressed in malignant cells.
Summary Table of Research Findings
Q & A
Basic: What are the standard synthetic routes for 1-((tert-Butoxycarbonyl)amino)-3-fluorocyclopentane-1-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving:
- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or LiOH) .
- Fluorination : Electrophilic fluorination or nucleophilic substitution at the cyclopentane ring, often employing reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using LiOH in aqueous methanol to yield the carboxylic acid .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization for high-purity isolation .
Basic: How is the compound characterized to confirm its structure and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Peaks for Boc-group protons (δ ~1.3–1.4 ppm, tert-butyl), fluorine-coupled protons (δ ~4.4–4.8 ppm), and carboxylic acid protons (δ ~12.6 ppm). Fluorine-induced splitting patterns in ¹H NMR and coupling constants confirm regiochemistry .
- ¹⁹F NMR : Distinct signals (δ ~−84 to −91 ppm) validate fluorination .
- HRMS : Exact mass analysis (e.g., [M+Na]⁺ or [M+H]⁺) confirms molecular formula .
- HPLC/LC-MS : Quantifies purity (>95%) and detects stereoisomers .
Advanced: How can reaction conditions be optimized to improve yield and stereochemical fidelity?
Methodological Answer:
- Temperature Control : Low temperatures (0–5°C) during Boc protection or fluorination minimize side reactions (e.g., racemization) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance fluorination efficiency, while methanol/water mixtures facilitate hydrolysis .
- Catalysis : Chiral catalysts (e.g., Rh₂(OAc)₄) or enantioselective fluorinating agents ensure stereochemical control .
- In-Situ Monitoring : TLC or inline FTIR tracks reaction progress to terminate at optimal conversion .
Advanced: How do researchers resolve contradictions in spectroscopic data across studies?
Methodological Answer:
- Standardized Conditions : Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and temperatures to minimize solvent/temperature-dependent shifts .
- Cross-Validation : Compare HRMS and 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to verify experimental data .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- First Aid : Immediate rinsing with water for skin exposure; consult poison control for ingestion .
Advanced: What strategies are used to analyze its potential as a drug intermediate?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to study binding modes .
Advanced: How is regioselectivity of fluorination controlled during synthesis?
Methodological Answer:
- Directing Groups : Electron-withdrawing groups (e.g., Boc) on the cyclopentane ring direct fluorine to the 3-position via steric/electronic effects .
- Reagent Choice : DAST favors electrophilic fluorination at electron-rich sites, while Selectfluor targets specific steric environments .
Basic: What analytical methods validate its stability under storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
